REACTION_SMILES
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[Br-:1].[C:2]([Si:3]([CH3:4])([CH3:5])[O:7][CH:8]([CH2:9][CH2:10][CH:11]1[CH:12]([c:23]2[cH:24][cH:25][c:26]([O:27][CH2:28][CH2:29][CH2:30][N+:31]([CH3:32])([CH3:33])[CH3:34])[cH:35][cH:36]2)[N:13]([c:16]2[cH:17][cH:18][c:19]([F:22])[cH:20][cH:21]2)[C:14]1=[O:15])[c:37]1[cH:38][cH:39][c:40]([F:43])[cH:41][cH:42]1)([CH3:6])([CH3:44])[CH3:45].[C:47](=[O:48])([OH:49])[O-:50].[CH3:52][OH:53].[ClH:46].[Na+:51]>>[Br-:1].[OH:7][CH:8]([CH2:9][CH2:10][CH:11]1[CH:12]([c:23]2[cH:24][cH:25][c:26]([O:27][CH2:28][CH2:29][CH2:30][N+:31]([CH3:32])([CH3:33])[CH3:34])[cH:35][cH:36]2)[N:13]([c:16]2[cH:17][cH:18][c:19]([F:22])[cH:20][cH:21]2)[C:14]1=[O:15])[c:37]1[cH:38][cH:39][c:40]([F:43])[cH:41][cH:42]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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CC(C)(C)[Si](C)(C)OC(CCC1C(=O)N(c2ccc(F)cc2)C1c1ccc(OCCC[N+](C)(C)C)cc1)c1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OC(CCC1C(=O)N(c2ccc(F)cc2)C1c1ccc(OCCC[N+](C)(C)C)cc1)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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[Br-]
|
Name
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|
Type
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product
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Smiles
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C[N+](C)(C)CCCOc1ccc(C2C(CCC(O)c3ccc(F)cc3)C(=O)N2c2ccc(F)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |